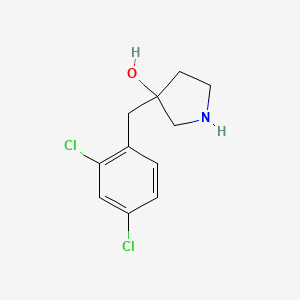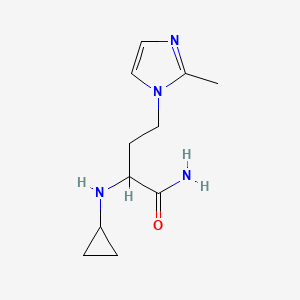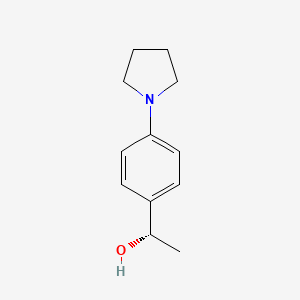![molecular formula C11H11NS B13617832 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a benzo[b]thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . Another method includes the use of a palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to cannabinoid receptors, influencing various physiological processes . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: A simpler structure without the cyclopropane ring.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents on the benzo[b]thiophene core.
Uniqueness
2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of both the benzo[b]thiophene moiety and the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H11NS |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
2-(1-benzothiophen-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H11NS/c12-10-5-8(10)9-6-13-11-4-2-1-3-7(9)11/h1-4,6,8,10H,5,12H2 |
Clé InChI |
JETWXRYJPRNGPT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=CSC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


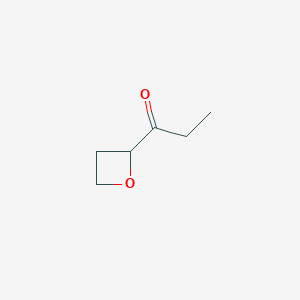
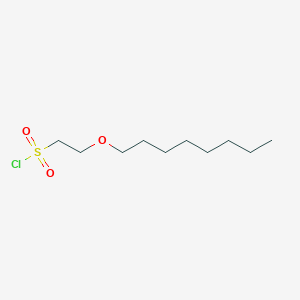
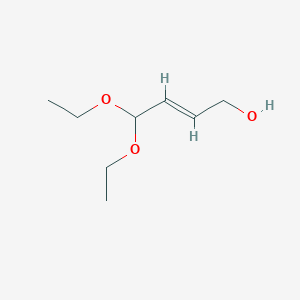
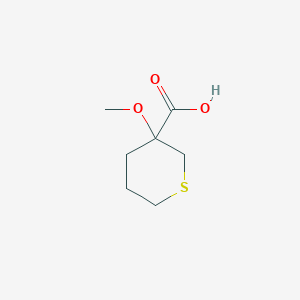

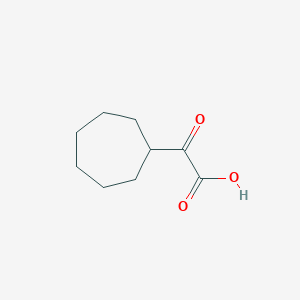
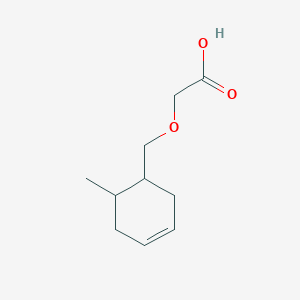
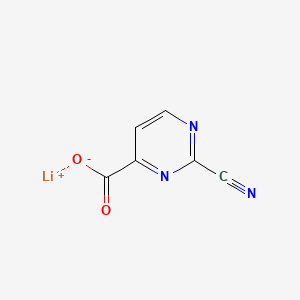

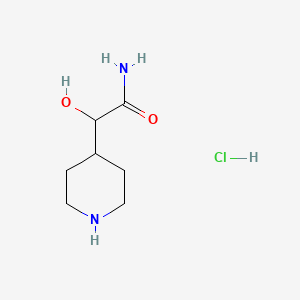
![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
